molecular formula C13H15FN2O B13566211 1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile

1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile

Cat. No.: B13566211
M. Wt: 234.27 g/mol
InChI Key: UUONZKUMJFWDAU-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile is a piperidine-based compound featuring a carbonitrile group at the 4-position of the piperidine ring and a 2-fluoro-6-hydroxymethylphenyl substituent. This compound is structurally analogous to piperidine-4-carbonitrile derivatives reported in recent literature, which are often explored for pharmaceutical applications due to their ability to modulate biological targets through hydrogen bonding and steric interactions .

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

1-[2-fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile

InChI

InChI=1S/C13H15FN2O/c14-12-3-1-2-11(9-17)13(12)16-6-4-10(8-15)5-7-16/h1-3,10,17H,4-7,9H2

InChI Key

UUONZKUMJFWDAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)C2=C(C=CC=C2F)CO

Origin of Product

United States

Chemical Reactions Analysis

1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The hydroxymethyl group in the target compound likely requires protective strategies (e.g., silylation or acetylation) during synthesis, unlike the straightforward alkylation steps in Compounds A and B .
  • Biological Relevance : Piperidine-4-carbonitriles with -CF3 groups (Compounds A/B) are often prioritized in CNS drug discovery due to their lipophilicity, whereas the target’s polar hydroxymethyl group may favor peripheral targets .

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